

A Comparative Analysis of Chlorine Nitrate Hydrolysis on Diverse Aerosol Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chlorine nitrate	
Cat. No.:	B078553	Get Quote

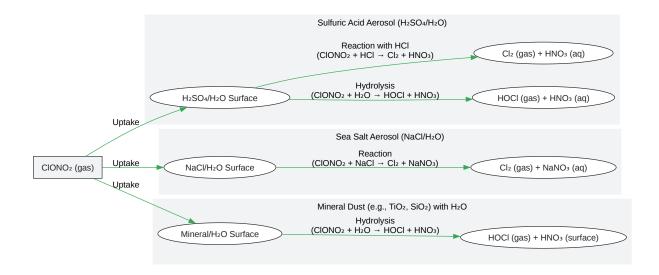
A critical examination of the heterogeneous atmospheric reaction vital to stratospheric and tropospheric chemistry, this guide offers a comparative overview of **chlorine nitrate** (ClONO₂) hydrolysis on sulfuric acid, sea salt, and mineral dust aerosols. The following sections detail the reaction probabilities, product formations, and the experimental methodologies employed to derive these findings, providing researchers, scientists, and drug development professionals with a comprehensive reference for this key atmospheric process.

Chlorine nitrate (CIONO₂) is a significant reservoir species in the atmosphere, sequestering reactive chlorine and nitrogen oxides. Its heterogeneous hydrolysis on aerosol surfaces is a crucial activation pathway, releasing photochemically active chlorine species that can catalytically destroy ozone in the stratosphere and influence oxidative capacity in the troposphere. The efficiency of this process is highly dependent on the composition and properties of the aerosol particles. This guide provides a comparative analysis of the experimental data on CIONO₂ hydrolysis on three key types of atmospheric aerosols: sulfuric acid (H₂SO₄), sea salt (NaCl), and mineral dust (specifically TiO₂ and SiO₂).

Quantitative Comparison of Reaction Probabilities

The reactivity of CIONO₂ on different aerosol surfaces is quantified by the uptake coefficient (y), which represents the probability that a gas-phase CIONO₂ molecule colliding with the aerosol surface results in its uptake and reaction. The following table summarizes the experimentally determined uptake coefficients for CIONO₂ hydrolysis on various aerosol surfaces under different conditions.

Aerosol Surface	Uptake Coefficient (y)	Temperatur e (K)	Relative Humidity (RH) (%)	Experiment al Technique	Reference(s
Sulfuric Acid (H ₂ SO ₄)					
40-75 wt% H ₂ SO ₄	y approaches 0.01	< 200	Not specified	Fast flow reactor	
65% H ₂ SO ₄	> 75% H2SO4	210 - 230	Not specified	Knudsen cell flow reactor	[1]
95.6% H ₂ SO ₄	3.2 x 10 ⁻⁴ (sticking coefficient)	Room Temperature	Not specified	Knudsen cell	
Liquid H ₂ SO ₄	y approaches 0.01	< 200	Stratospheric	Fast flow reactor	
Sea Salt (NaCl)					
Solid NaCl	γ as large as 0.1 (initial)	Not specified	Not specified	Knudsen cell reactor	Not directly in results
Aqueous NaCl (0.1 M)	Comparable to pure water	273 - 285	Not specified	Droplet train	
Mineral Dust					
Titanium Dioxide (TiO ₂)	~1.2 x 10 ⁻³	Room Temperature	7 - 33	Aerosol flow tube	[2][3]
Silicon Dioxide (SiO ₂)	2 x 10 ⁻⁴ to 6 x 10 ⁻⁴	Room Temperature	7 - 59	Aerosol flow tube	[2][3]


Reaction Pathways and Products

The hydrolysis of **chlorine nitrate** on aerosol surfaces leads to the formation of different products depending on the aerosol composition and the presence of other reactive species. These reactions are fundamental in converting a relatively stable reservoir species into more reactive forms of chlorine.

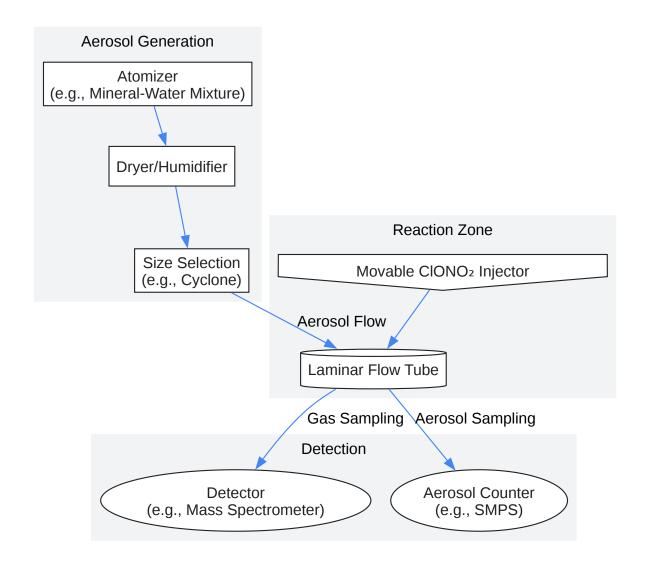
Signaling Pathway for Chlorine Nitrate Hydrolysis

The following diagram illustrates the primary reaction pathways for CIONO2 on different aerosol surfaces.

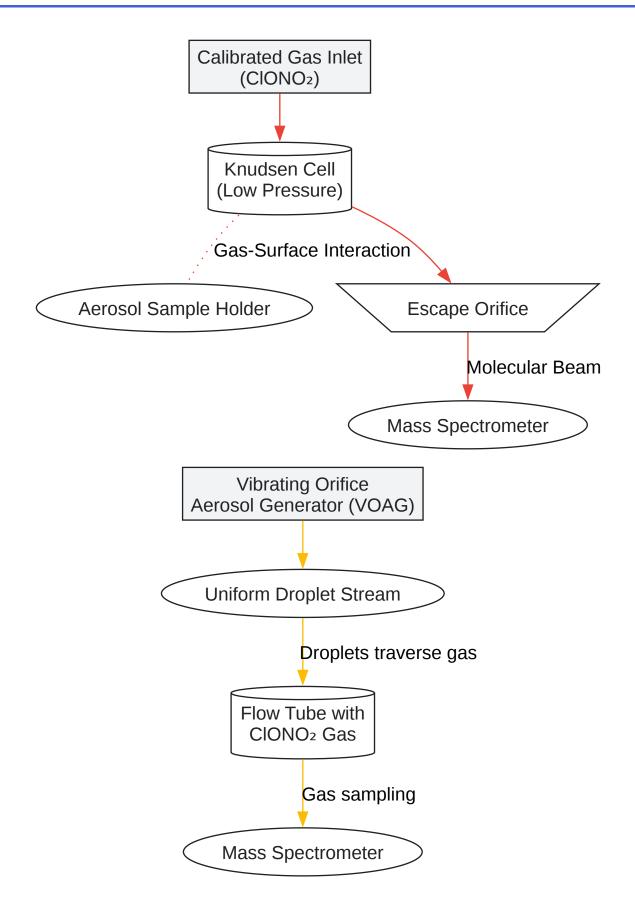
Click to download full resolution via product page

Caption: Reaction pathways of **chlorine nitrate** on different aerosol surfaces.

On sulfuric acid aerosols, ClONO₂ undergoes hydrolysis to produce hypochlorous acid (HOCl) and nitric acid (HNO₃). In the presence of hydrogen chloride (HCl) within the aerosol, a competing reaction can produce molecular chlorine (Cl₂) and HNO₃. For sea salt aerosols, the reaction of ClONO₂ with NaCl is a significant source of Cl₂.[4] On mineral dust surfaces like TiO₂ and SiO₂, the primary reaction is hydrolysis, similar to that on sulfuric acid, yielding HOCl and surface-adsorbed HNO₃.[2][3]


Experimental Protocols

A variety of experimental techniques are employed to study the heterogeneous kinetics of CIONO₂ hydrolysis. Each method has its advantages and is suited for investigating different aspects of the gas-aerosol interactions.


Aerosol Flow Tube (AFT)

Aerosol flow tubes are a common apparatus for studying gas-aerosol interactions at or near atmospheric pressure.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Analysis of Chlorine Nitrate Hydrolysis on Diverse Aerosol Surfaces]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078553#comparative-study-of-chlorine-nitratehydrolysis-on-different-aerosol-surfaces]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com